molecular formula C22H31N3O2 B12588078 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione CAS No. 650617-05-3

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

Cat. No.: B12588078
CAS No.: 650617-05-3
M. Wt: 369.5 g/mol
InChI Key: JDCLOZPWNLXVOK-UHFFFAOYSA-N
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Description

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of the phenylpiperazine moiety in its structure suggests potential pharmacological activities, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable dione and an amine.

    Introduction of the Piperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with phenylpiperazine under basic conditions.

    Final Assembly: The final step involves the coupling of the spirocyclic core with the phenylpiperazine moiety, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylpiperazine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups at the piperazine moiety.

Scientific Research Applications

2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Biological Studies: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as receptors in the central nervous system. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Methylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione
  • 2-[3-(4-Benzylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione
  • 2-[3-(4-Phenylpiperidin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

Uniqueness

The uniqueness of 2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione lies in its specific spirocyclic structure combined with the phenylpiperazine moiety. This combination imparts distinct pharmacological properties, making it a valuable compound for drug discovery and development.

Properties

CAS No.

650617-05-3

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

2-[3-(4-phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C22H31N3O2/c26-20-18-22(10-5-2-6-11-22)21(27)25(20)13-7-12-23-14-16-24(17-15-23)19-8-3-1-4-9-19/h1,3-4,8-9H,2,5-7,10-18H2

InChI Key

JDCLOZPWNLXVOK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)CCCN3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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